In-Depth Technical Guide to Spironolactone-D3: Chemical Properties and Structure
In-Depth Technical Guide to Spironolactone-D3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Spironolactone-D3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and methodologies.
Core Chemical Properties
Spironolactone-D3 is a stable, isotopically labeled form of Spironolactone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.
Quantitative Data Summary
The key chemical and physical properties of Spironolactone-D3 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₉D₃O₄S | [1][2] |
| Molecular Weight | Approximately 419.59 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (typical) | ≥95% (often >99% by HPLC) | [3] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [4] |
| Unlabeled CAS Number | 52-01-7 | [1][2] |
| Synonyms | (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone, SC-9420-d3 | [4] |
Chemical Structure
Spironolactone-D3 possesses the same steroidal backbone as Spironolactone, with three deuterium atoms replacing three hydrogen atoms on the acetylthio group at the 7α position. This substitution does not significantly alter the chemical reactivity of the molecule but provides a crucial mass shift for analytical purposes.
Caption: Chemical structure of Spironolactone-D3 highlighting the deuterated acetylthio group.
Experimental Protocols
The following sections detail the general methodologies for the synthesis and analytical characterization of Spironolactone-D3, based on established procedures for Spironolactone.
Synthesis
The synthesis of Spironolactone-D3 is analogous to that of unlabeled Spironolactone, with the key difference being the use of a deuterated reagent. The common route involves the reaction of canrenone with a deuterated thioacetic acid.
A general synthetic procedure is as follows:
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Reaction Setup: Canrenone and a deuterated thioacetic acid (or its salt, such as potassium thioacetate-d3) are dissolved in a suitable solvent, typically a lower alcohol like methanol or ethanol[5][6].
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Reaction Conditions: The reaction mixture is heated to reflux for a period of 3 to 5 hours[6]. The reaction proceeds via a conjugate addition of the deuterated thioacetyl group to the dienone system of canrenone.
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Crystallization and Isolation: After the reaction is complete, the mixture is cooled, often to 0°C or below, to induce crystallization of the Spironolactone-D3 product. The crude product is then isolated by filtration[6].
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Purification: The crude Spironolactone-D3 is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and acetone or methanol, to achieve high purity[6]. Activated carbon may be used for decolorization.
Caption: General synthesis pathway for Spironolactone-D3.
Analytical Characterization
The structural integrity and purity of Spironolactone-D3 are confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the synthesized Spironolactone-D3.
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Typical System: An HPLC system equipped with a UV detector and a C18 reversed-phase column[7].
-
Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile or methanol is commonly used[7].
-
Detection: The eluent is monitored at a wavelength where Spironolactone absorbs, typically around 238-254 nm.
Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight and the incorporation of deuterium atoms.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for the analysis of Spironolactone and its analogs[7][8].
-
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), provides accurate mass measurement and structural information[8].
-
Sample Preparation: Samples are typically dissolved in a mixture of methanol and water for infusion or injection into the LC-MS system[8].
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Data Acquisition: Full scan mass spectra are acquired to determine the mass-to-charge ratio (m/z) of the parent ion, and product ion scans (MS/MS) are used to characterize its fragmentation pattern[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the chemical structure and the specific location of the deuterium labels.
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¹H NMR: In the ¹H NMR spectrum of Spironolactone-D3, the signal corresponding to the methyl protons of the acetylthio group will be absent, confirming the successful deuteration at this position. The remaining proton signals of the steroid core should be consistent with the structure of Spironolactone[9].
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¹³C NMR: The ¹³C NMR spectrum can provide further confirmation of the overall carbon skeleton.
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Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample for NMR analysis[9].
Caption: A typical experimental workflow for the synthesis and characterization of Spironolactone-D3.
References
- 1. Spironolactone-d3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spironolactone-d3 | CAS | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 6. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
